benzyl(triphenyl)phosphanium;hydrochloride
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Overview
Description
Benzyl(triphenyl)phosphanium;hydrochloride, also known as benzyltriphenylphosphonium chloride, is an organophosphorus compound with the molecular formula C25H22ClP. It is a white crystalline powder that is soluble in water and organic solvents like chloroform. This compound is widely used in organic synthesis, particularly in the preparation of Wittig reagents and as a phase-transfer catalyst .
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl(triphenyl)phosphanium;hydrochloride can be synthesized through the reaction of benzyl chloride with triphenylphosphine in the presence of a solvent like tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures, around 60°C, under microwave irradiation to achieve high yields (87-98%) within a short reaction time of 30 minutes .
Industrial Production Methods
In industrial settings, the preparation of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield. The process may include azeotropic distillation to remove water and other by-products, thereby enhancing the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Benzyl(triphenyl)phosphanium;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form benzyl(triphenyl)phosphine oxide.
Reduction: It can be reduced to form benzyl(triphenyl)phosphine.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions include benzyl(triphenyl)phosphine oxide, benzyl(triphenyl)phosphine, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Benzyl(triphenyl)phosphanium;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzyl(triphenyl)phosphanium;hydrochloride involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. This enhances the reaction rate and selectivity. In biological systems, it targets mitochondrial pathways to reduce oxidative stress and inflammation, thereby improving cellular function .
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used as a ligand in transition metal complexes.
Benzyltriphenylphosphonium bromide: Similar in structure but contains a bromide ion instead of chloride.
Uniqueness
Benzyl(triphenyl)phosphanium;hydrochloride is unique due to its high solubility in water and organic solvents, making it versatile for various applications. Its ability to act as a phase-transfer catalyst and its role in mitochondrial therapeutics further distinguish it from similar compounds .
Properties
Molecular Formula |
C25H23ClP+ |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
benzyl(triphenyl)phosphanium;hydrochloride |
InChI |
InChI=1S/C25H22P.ClH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1; |
InChI Key |
USFRYJRPHFMVBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Origin of Product |
United States |
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